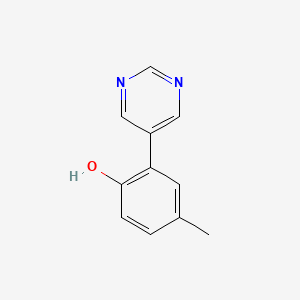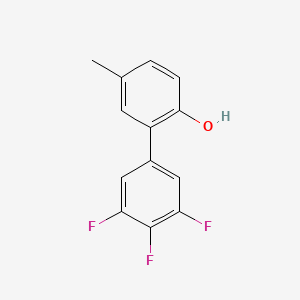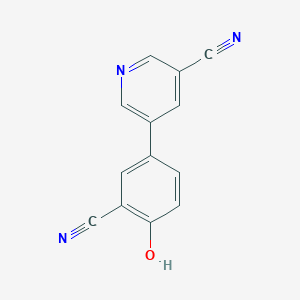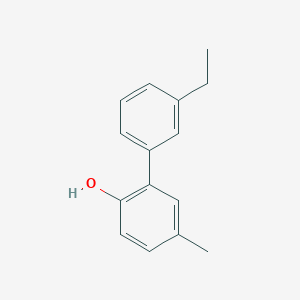
2-(3-Ethylphenyl)-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethylphenyl)-4-methylphenol is an organic compound belonging to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound features a phenol ring substituted with an ethyl group at the 3-position and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylphenyl)-4-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with ethyl and methyl groups. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Ethylphenyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives with reduced aromatic rings.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
2-(3-Ethylphenyl)-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.
作用机制
The mechanism of action of 2-(3-Ethylphenyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(3-Methylphenyl)-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group at the 3-position.
2-(3-Ethylphenyl)-4-ethylphenol: Similar structure but with an additional ethyl group at the 4-position.
2-(3-Ethylphenyl)-4-hydroxyphenol: Similar structure but with a hydroxyl group at the 4-position.
Uniqueness
2-(3-Ethylphenyl)-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the phenol ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(3-ethylphenyl)-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-3-12-5-4-6-13(10-12)14-9-11(2)7-8-15(14)16/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNFDUWUFWZNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(2,2-Dimethyloxan-4-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7625232.png)
![4-[(2,2-dimethyloxan-4-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7625237.png)
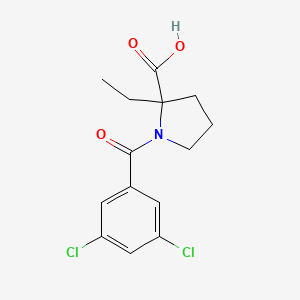
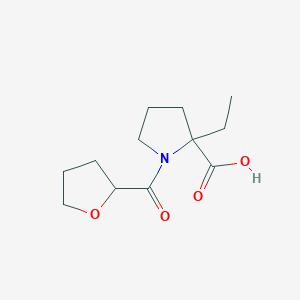
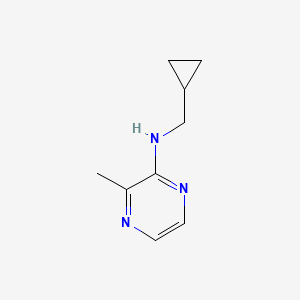
![N-[(3-tert-butyl-1-methylpyrazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine](/img/structure/B7625275.png)
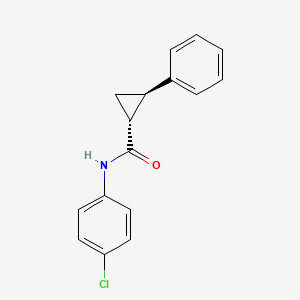
![4-[(3-methoxy-1H-1,2,4-triazol-5-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7625287.png)
![6-[2-(Carbamoylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7625291.png)
![4-chloro-N-[2-(furan-2-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B7625300.png)

